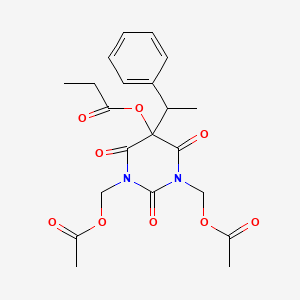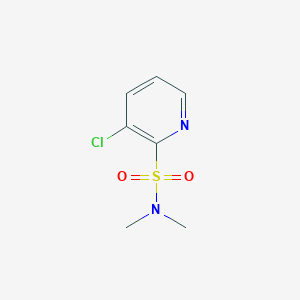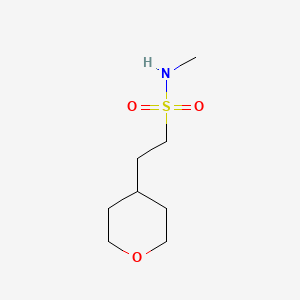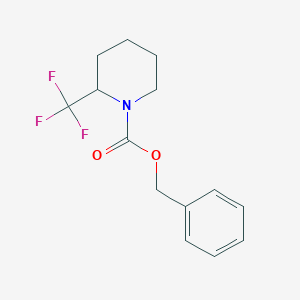
Methyl 3-(ethylthio)-4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(ethylthio)-4-formylbenzoate is an organic compound with the molecular formula C11H12O3S It is a derivative of benzoic acid, characterized by the presence of an ethylthio group and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(ethylthio)-4-formylbenzoate typically involves the esterification of 3-(ethylthio)-4-formylbenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
3-(ethylthio)-4-formylbenzoic acid+methanolsulfuric acidMethyl 3-(ethylthio)-4-formylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(ethylthio)-4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: 3-(ethylthio)-4-carboxybenzoic acid.
Reduction: Methyl 3-(ethylthio)-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(ethylthio)-4-formylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which Methyl 3-(ethylthio)-4-formylbenzoate exerts its effects depends on its interaction with molecular targets. The formyl group can form hydrogen bonds with biological macromolecules, while the ethylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(methylthio)-4-formylbenzoate: Similar structure but with a methylthio group instead of an ethylthio group.
Methyl 3-(ethylthio)-4-carboxybenzoate: Similar structure but with a carboxylic acid group instead of a formyl group.
Methyl 3-(ethylthio)-4-hydroxymethylbenzoate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
Methyl 3-(ethylthio)-4-formylbenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the ethylthio and formyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H12O3S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
methyl 3-ethylsulfanyl-4-formylbenzoate |
InChI |
InChI=1S/C11H12O3S/c1-3-15-10-6-8(11(13)14-2)4-5-9(10)7-12/h4-7H,3H2,1-2H3 |
InChI Key |
DOWOZDKKHXMGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC(=C1)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)


![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)





